

An In-depth Technical Guide to the Crystal Structure Analysis of 4-Iodobenzonitrile

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Compound of Interest

Compound Name: **2-Iodobenzonitrile**

Cat. No.: **B177582**

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Disclaimer: Due to the limited availability of public crystallographic data for **2-iodobenzonitrile**, this guide will focus on the crystal structure analysis of its closely related isomer, 4-iodobenzonitrile. The methodologies and principles described are broadly applicable to the structural determination of similar small organic molecules.

This technical guide provides a comprehensive overview of the crystal structure analysis of 4-iodobenzonitrile, intended for researchers, scientists, and professionals in drug development. The document details the crystallographic data, experimental protocols for structure determination, and visualizations of the experimental workflow and molecular packing.

Crystallographic Data for 4-Iodobenzonitrile

The crystal structure of 4-iodobenzonitrile has been determined by X-ray diffraction. The key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details

Parameter	Value
Empirical Formula	C ₇ H ₄ IN
Formula Weight	229.02 g/mol
Crystal System	Monoclinic
Space Group	I2/a
a (Å)	10.36
b (Å)	10.63
c (Å)	9.10
α (°)	90
β (°)	133.1
γ (°)	90
Volume (Å ³)	728.6
Z	4
Density (calculated)	2.08 g/cm ³

Table 2: Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Angle (°)
I1 - C4	2.08	C3 - C4 - C5	121.0
C1 - N1	1.15	C2 - C1 - C7	178.0
C1 - C2	1.45	C1 - C2 - C3	120.0
C2 - C3	1.38	C2 - C3 - C4	120.0
C3 - C4	1.39	C4 - C5 - C6	119.0
C4 - C5	1.38	C5 - C6 - C7	121.0
C5 - C6	1.37	C6 - C7 - C2	120.0
C6 - C7	1.39	I1 - C4 - C3	119.5
C7 - C2	1.38	I1 - C4 - C5	119.5

Experimental Protocols

The determination of the crystal structure of a small organic molecule like 4-iodobenzonitrile typically involves the following key steps:

2.1. Synthesis and Crystallization

4-Iodobenzonitrile can be synthesized through various methods, including the Sandmeyer reaction of 4-iodoaniline or the dehydration of 4-iodobenzamide. High-purity material is crucial for obtaining diffraction-quality crystals.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution. Common solvents for this process include ethanol, methanol, or acetone. The solution is filtered to remove any particulate matter and left in a loosely covered container in a vibration-free environment to allow for the slow formation of well-ordered crystals.

2.2. X-ray Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The data is collected at a controlled temperature, often low temperatures (e.g., 100 K or 150 K), to minimize thermal vibrations of the atoms.

The diffractometer uses a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation). The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector. A full sphere of data is collected to ensure a complete and redundant dataset.

2.3. Structure Solution and Refinement

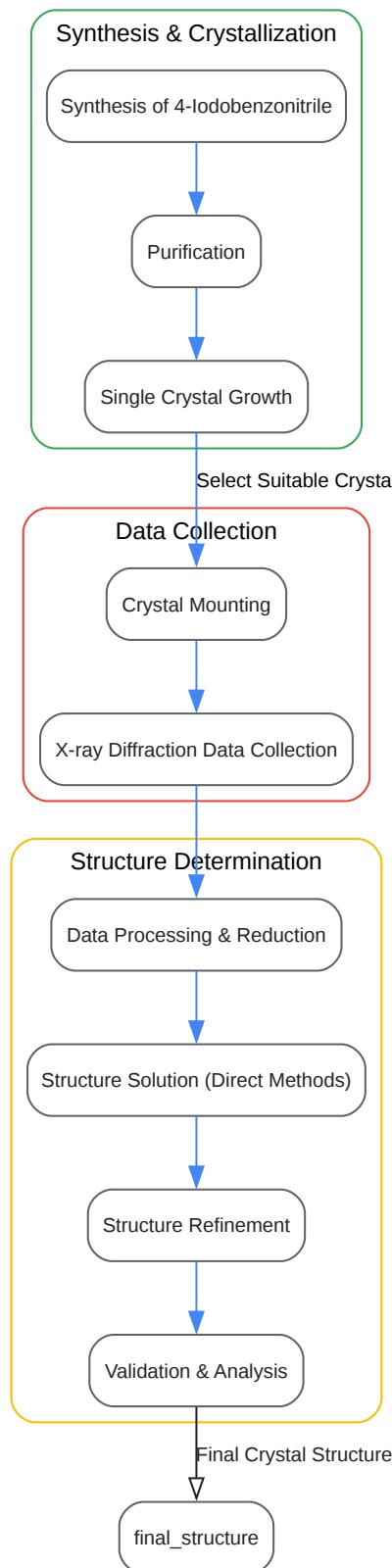
The collected diffraction data is processed to yield a set of structure factors. The initial crystal structure is typically solved using direct methods or Patterson methods, which provide initial phases for the structure factors. This initial model is then refined using full-matrix least-squares on F^2 .

During refinement, the positions of the atoms, as well as their anisotropic displacement parameters, are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The quality of the final refined structure is assessed using various crystallographic metrics, such as the R-factor, wR2, and goodness-of-fit.

Visualizations

3.1. Experimental Workflow

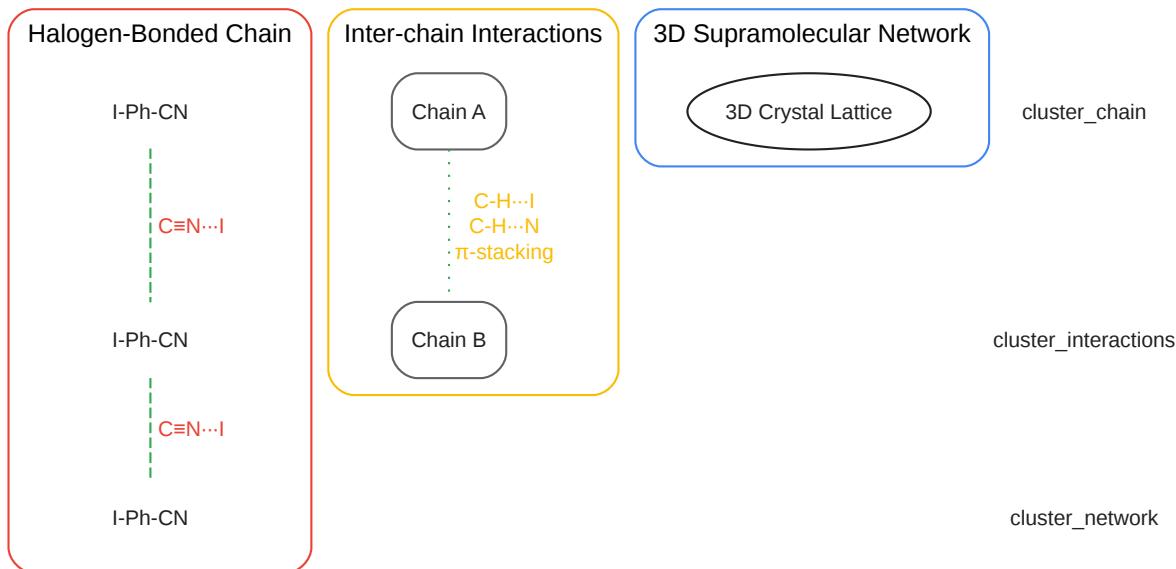
The following diagram illustrates the typical workflow for determining the crystal structure of a small molecule.

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Caption: Experimental workflow for crystal structure determination.

3.2. Molecular Packing and Intermolecular Interactions

The crystal packing of 4-iodobenzonitrile is characterized by the formation of chains of molecules linked through $\text{C}\equiv\text{N}\cdots\text{I}$ halogen bonds. These chains are further organized into a three-dimensional network through weaker $\text{C}-\text{H}\cdots\text{I}$ and $\text{C}-\text{H}\cdots\text{N}$ interactions, as well as π -stacking contacts.



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Caption: Supramolecular assembly in 4-iodobenzonitrile.

Conclusion

The crystal structure of 4-iodobenzonitrile reveals a well-ordered arrangement of molecules driven by a combination of halogen bonding, hydrogen bonding, and π -stacking interactions. The detailed structural information obtained from single-crystal X-ray diffraction is invaluable for understanding the solid-state properties of this compound and can inform the design of new materials and pharmaceutical agents. The experimental protocols outlined in this guide provide a general framework for the crystallographic analysis of small organic molecules.

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